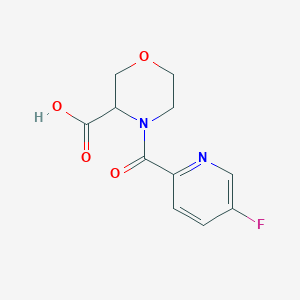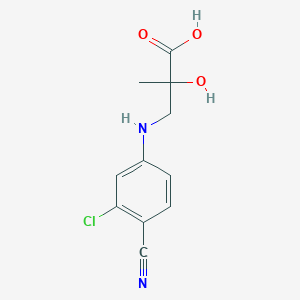![molecular formula C11H13FN2O3 B6631946 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6631946.png)
3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of a fluorinated pyridine ring, a carbonyl group, and a methylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 5-fluoropyridine-2-carboxylic acid, which is commercially available or can be synthesized from pyridine derivatives.
Formation of the Amide Bond: The carboxylic acid group of 5-fluoropyridine-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This intermediate is then reacted with methylamine to form the corresponding amide.
Alkylation: The amide is then alkylated using a suitable alkylating agent, such as methyl iodide, under basic conditions to introduce the 2-methylpropanoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or ketones.
Reduction: Reduction of the carbonyl group can yield alcohols or amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry
In organic synthesis, 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated aromatic rings, which are valuable in medicinal chemistry.
Biology and Medicine
This compound may serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors in the body. Its fluorinated pyridine ring can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the agrochemical industry, this compound could be used in the synthesis of herbicides, insecticides, or fungicides, leveraging its fluorinated structure to improve efficacy and environmental stability.
作用機序
The mechanism of action of 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins.
類似化合物との比較
Similar Compounds
3-[(5-Chloropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-[(5-Bromopyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid: Similar structure but with a bromine atom instead of fluorine.
3-[(5-Methylpyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid imparts unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved physicochemical properties compared to its chloro, bromo, and methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
3-[(5-fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-7(11(16)17)6-14(2)10(15)9-4-3-8(12)5-13-9/h3-5,7H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFMGCAITGEPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=NC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)
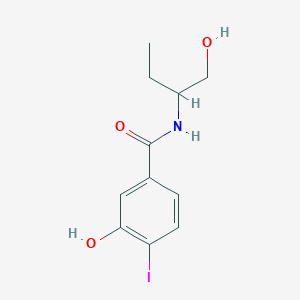
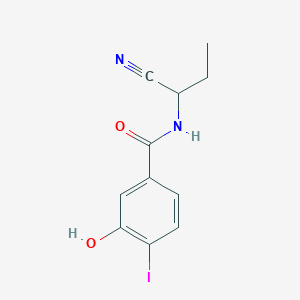

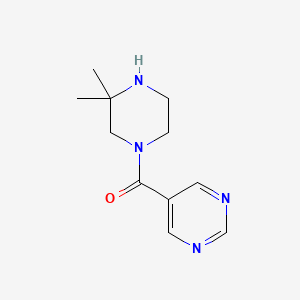
![2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide](/img/structure/B6631902.png)
![5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6631910.png)
![N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6631916.png)
![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B6631917.png)
![3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6631933.png)
![2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6631949.png)
![3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6631954.png)
